N-cyclooctyl-[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine
Description
Properties
Molecular Formula |
C12H18N6 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
N-cyclooctyltetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C12H18N6/c1-2-4-6-10(7-5-3-1)13-11-8-9-12-14-16-17-18(12)15-11/h8-10H,1-7H2,(H,13,15) |
InChI Key |
PSZUQZBJKOLXDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC2=NN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridazinone Precursors
The tetrazolo[1,5-b]pyridazine system is typically derived from pyridazinone derivatives. As demonstrated in recent work, spiro[cycloalkane]pyridazinones (4a–d , 5a,b ) undergo thionation with phosphorus pentasulfide (P₄S₁₀) in refluxing toluene to yield thioxo derivatives (6a–d , 7a,b ). This step replaces the carbonyl oxygen with a sulfur atom, enhancing reactivity for subsequent hydrazine treatment. For example, heating 4a (1.0 mmol) with P₄S₁₀ (3.0 mmol) in toluene for 6–8 hours affords 6a in 89% yield after purification.
Hydrazone Formation and Diazotization
The thioxo derivatives react with hydrazine hydrate in tetrahydrofuran (THF) to form hydrazones (8a–c ). These intermediates are unstable at room temperature but undergo immediate diazotization upon treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. The resulting diazonium salts cyclize to form tetrazolo[1,5-b]pyridazines (9a–c ) in 45–77% yields. For instance, 8a converts to 9a in 77% yield under these conditions, confirmed by ¹H NMR and HRMS.
Functionalization at Position 6: Introducing the Cyclooctylamine Group
Nucleophilic Aromatic Substitution (SNAr)
A halogen atom at position 6 of the tetrazolo[1,5-b]pyridazine core enables displacement with cyclooctylamine. For example, 6-chlorotetrazolo[1,5-b]pyridazine reacts with cyclooctylamine in dimethylformamide (DMF) at 120°C for 12 hours, yielding the target compound in 65% yield. The reaction benefits from the electron-withdrawing effect of the tetrazole ring, which activates the pyridazine toward nucleophilic attack.
Transition-Metal-Catalyzed Amination
Copper-mediated coupling offers a higher-yielding alternative. Using Cu(OAc)₂ and a chiral phosphine ligand (e.g., S,S-Ph-BPE), 6-bromotetrazolo[1,5-b]pyridazine couples with cyclooctylamine in 2-propanol at 80°C, achieving 82% yield. The mechanism involves oxidative addition of the C–Br bond to Cu(I), followed by amine coordination and reductive elimination.
Optimization and Challenges
Solvent and Temperature Effects
Functional Group Tolerance
The tetrazole core tolerates electron-donating and -withdrawing substituents, but steric hindrance from the cyclooctyl group necessitates prolonged reaction times (24–48 hours) for complete conversion.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| SNAr | Halogen displacement | 65 | Simple conditions | Requires electron-deficient substrate |
| Cu-catalyzed coupling | Oxidative addition/reductive elimination | 82 | High yield, stereocontrol | Sensitive to ligand choice |
| One-pot cycloaddition | Diazotization/cycloaddition | 58 | Fewer steps | Low functional group tolerance |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tetrazole and pyridazine rings exhibit electrophilic character, facilitating nucleophilic attacks at activated positions. Key observations include:
Mechanistic Insight : The electron-withdrawing tetrazole ring directs nucleophiles to C(3) and C(7) positions. Steric hindrance from the cyclooctyl group limits reactivity at C(6).
Oxidative Cyclization
Oxidation of amidine moieties in related tetrazolo-pyridazines generates fused polycyclic systems:
Notable Finding : Oxidative cyclization with N-bromosuccinimide under microwave irradiation achieves 82% yield in analogs, though bromination side reactions occur at pyrazole C(4) .
Nitration and Azide Functionalization
Nitration enhances energetic properties, while azide incorporation enables click chemistry:
| Process | Reagents | Key Outcomes | Sensitivity (IS, J) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C(8)-nitro derivatives | IS = 4 J | |
| Azide substitution | NaN₃, acetone/H₂O, 60°C | Azido-tetrazole tautomers | FS = 120 N |
Safety Note : Nitrated derivatives exhibit superior detonation velocity (Dv = 8746 m s⁻¹) but require careful handling due to friction sensitivity .
Thermal Decomposition
Thermogravimetric analysis (TGA) of structural analogs reveals stability thresholds:
| Compound | Decomposition Onset (°C) | Char Residue (%) | Conditions | Source |
|---|---|---|---|---|
| Tetrazolo-pyridazine | 218 | 12.4 | N₂, 10°C/min | |
| Nitro derivative | 195 | 8.9 | Air, 5°C/min |
Decomposition pathways involve tetrazole ring scission followed by pyridazine fragmentation .
Catalytic Hydrogenation
Reduction of the pyridazine ring modifies electron density:
| Catalyst | H₂ Pressure (bar) | Solvent | Product | Bioactivity Shift | Source |
|---|---|---|---|---|---|
| Pd/C (10%) | 3 | EtOAc | Dihydro-pyridazine | Enhanced kinase inhibition | |
| PtO₂ | 1 | MeOH | Fully saturated derivative | Reduced solubility |
Hydrogenation at 50°C selectively saturates the pyridazine ring without affecting the tetrazole.
Suzuki-Miyaura Coupling
Though unreported for this specific compound, analogous tetrazolo-pyridazines undergo cross-coupling:
| Boronic Acid | Catalyst | Yield (%) | Application | Source |
|---|---|---|---|---|
| 4-Fluorophenyl | Pd(PPh₃)₄ | 67 | Radioligand development | |
| Pyridin-3-yl | XPhos Pd G3 | 58 | Kinase probe synthesis |
Reaction feasibility is theoretically supported by the C(3) halogenation potential .
Scientific Research Applications
Energetic Materials
High-Energy Density Materials
N-cyclooctyl-[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine is recognized for its potential as a high-energy density material (HEDM). Its structure allows for enhanced detonation performance compared to conventional explosives. Research indicates that compounds derived from tetrazolo[1,5-b]pyridazine exhibit superior detonation characteristics, such as high velocity and pressure upon detonation. For instance, a related compound demonstrated a detonation velocity of 8746 m/s and pressure of 31.5 GPa, indicating the promise of this class of materials in military and industrial applications .
Synthesis and Performance
The synthesis of this compound involves straightforward chemical modifications that enhance its energetic properties. The incorporation of various nitrogen-rich groups can yield compounds with tailored sensitivity and performance metrics suitable for specific applications in explosives .
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties
Research has shown that tetrazole derivatives exhibit significant anti-inflammatory and analgesic activities. Compounds structurally related to this compound have been evaluated for their efficacy in reducing inflammation and pain. In animal models, certain tetrazole compounds demonstrated potent effects comparable to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial properties. Studies indicate that certain tetrazolo derivatives possess substantial antibacterial and antifungal activities against various pathogens. These findings suggest potential therapeutic applications in treating infections caused by resistant bacteria .
Table: Summary of Research Findings on this compound
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways.
Comparison with Similar Compounds
Physicochemical Properties
All tetrazolo-pyridazine analogues in the evidence adhere to Lipinski’s rules:
This suggests favorable drug-likeness for medicinal applications.
Energetic Materials
Tetrazolo[1,5-b]pyridazine derivatives like 3at (6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine) exhibit exceptional detonation performance (Dv = 8,746 m/s, P = 31.5 GPa) and low primary charge requirements (40 mg for RDX detonation), surpassing conventional explosives like DDNP .
Comparison with Triazolo Analogues
N-cyclooctyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 1144458-46-7):
- Structural data (C15H23N5, MW 273.38) suggest comparable hydrophobicity to tetrazolo derivatives, favoring membrane permeability.
Biological Activity
N-cyclooctyl-[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
This compound features a cyclooctyl group attached to a tetrazolo-pyridazine moiety. The presence of the tetrazole ring contributes to the compound's stability and reactivity, enabling it to participate in various chemical reactions that enhance its pharmacological properties. The pyridazine component allows for electrophilic aromatic substitution, further expanding its functionalization potential.
Biological Activities
Research has indicated that compounds containing tetrazole and pyridazine rings exhibit a wide range of biological activities, including:
- Antimicrobial : Tetrazole derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory : The compound may possess anti-inflammatory properties due to its structural features.
- Anticancer : Similar compounds have been reported to exhibit cytotoxic effects against cancer cell lines.
Case Studies
- Anticancer Activity : A study demonstrated that related tetrazole compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the micromolar range. Although specific data for this compound is limited, its structural analogs suggest potential anticancer activity .
- Antimicrobial Efficacy : In vitro studies on similar nitrogen-containing heterocycles have shown promising results against pathogenic bacteria. The interactions between tetrazole derivatives and microbial targets are believed to involve hydrogen bonding and π-π stacking interactions .
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies:
- Cyclization Reactions : Utilizing precursors like hydrazine derivatives and appropriate carbonyl compounds can facilitate the formation of the tetrazole ring.
- Electrophilic Substitution : Modifications at different positions on the tetrazole or pyridazine rings can enhance biological activity and selectivity.
Interaction Studies
Understanding the binding mechanisms of this compound with biological targets is crucial for optimizing its therapeutic efficacy. Techniques such as molecular docking simulations and surface plasmon resonance can elucidate these interactions at a molecular level. These studies provide insights into the compound's pharmacodynamics and help in designing derivatives with improved activity profiles .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-tetrazole | Contains a tetrazole ring | Broad spectrum of biological activity |
| Pyrazolo[3,4-b]pyridine | Fused pyrazole with pyridine | Distinct pharmacological profiles |
| 1H-pyrazolo[3,4-b]pyrimidine | Combines pyrazole and pyrimidine structures | Different reactivity patterns |
| [1,2,4]triazolo[1,5-b]pyridine | Incorporates triazole and pyridine | Unique interaction capabilities |
The uniqueness of this compound lies in its specific combination of cyclooctyl substitution and the arrangement of nitrogen atoms within the heterocyclic framework. This combination may influence its solubility profile and biological activity compared to other similar compounds .
Q & A
Q. Detonation Performance Comparison
| Compound | D (m/s) | P (GPa) | Thermal Stability (°C) | Reference |
|---|---|---|---|---|
| 3at | 8746 | 31.5 | 180 | |
| Lead Azide | 5100 | 25.0 | 315 (decomposes) | |
| RDX | 8750 | 34.0 | 210 |
What biochemical roles have been explored for tetrazolopyridazine derivatives?
Basic Research Question
Derivatives like Ro 106-9920 (6-(phenylsulfinyl)tetrazolo[1,5-b]pyridazine) inhibit NF-κB by blocking IκBα ubiquitination (IC₅₀ = 2.3 µM) and reduce pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in human peripheral blood mononuclear cells (IC₅₀ ≈ 700 nM) . Solubility in DMSO (12 mg/mL) and ethanol (5 mM) facilitates in vitro assays .
How do valence isomerizations affect the reactivity of tetrazolo[1,5-b]pyridazines?
Advanced Research Question
The tetrazolo ring undergoes azido-tetrazole tautomerism , which can be induced by heterocyclic ring fusion or N-oxidation. For example, treating 6-dimethoxyethylamino-tetrazolo[1,5-b]pyridazine with polyphosphoric acid converts it to 6-azidoimidazo[1,2-b]pyridazine, confirmed by the disappearance of tetrazole IR bands (1450–1600 cm⁻¹) and new azide stretches (2100–2200 cm⁻¹) . Isotopic labeling (¹⁵N) in the γ-azido position enables NMR detection of tautomeric equilibria .
What isotopic labeling strategies are used to study dynamic equilibria?
Advanced Research Question
¹⁵N labeling at the azido group allows tracking of tautomerism via ¹³C-¹⁵N spin-spin coupling constants (J = 5–10 Hz). In tetrazolo[1,5-b]triazines, two ¹³C-¹⁵N constants confirm cyclization to tetrazolo isomers, while open-chain azides show distinct NMR shifts .
How are QSAR models applied to optimize bioactivity?
Advanced Research Question
Quantitative structure-activity relationship (QSAR) studies on imidazophosphor esters reveal that electron-withdrawing groups (e.g., nitro, azido) enhance anti-inflammatory activity. A β-enaminobisphosphonate derivative showed 85% inhibition in carrageenan-induced edema models, correlating with its low polar surface area (PSA = 90 Ų) and logP = 1.2 .
What advanced analytical methods characterize trace impurities?
Advanced Research Question
UPLC-QTOF-MS/MS resolves metabolites and impurities at <0.3% abundance. For example, a metabolite of N-(1H-benzotriazol-1-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine (m/z 267.0976) was identified in Eleutherine palmifolia extracts with a retention time (Rₜ) of 0.952 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
